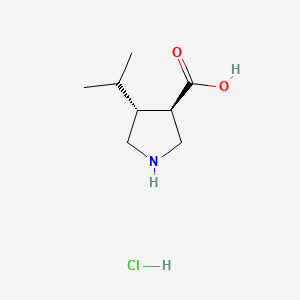

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride

Description

(3R,4R)-rel-4-Isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a carboxylic acid moiety and an isopropyl substituent at the C4 position. These compounds are often explored for their biological activity, particularly as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name |

(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQFLJSGGPCAU-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-36-1 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(1-methylethyl)-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

The most industrially viable method for synthesizing (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride involves enantioselective hydrogenation of a propargylamine intermediate. As described in the patent US8344161B2, a propargylamine derivative is treated with a palladium catalyst under hydrogen gas to induce stereoselective reduction. For example, (4-chloro-3-fluorophenyl)-propynoic acid ethyl ester undergoes hydrogenation in the presence of trifluoroacetic acid and N-(methoxymethyl)-N-(benzyl)-N-(trimethylsilyl)methylamine, yielding the cis-pyrrolidine ring with >99.9% enantiomeric excess (ee).

Key Reaction Conditions:

-

Catalyst: Palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0)

-

Solvent: Dichloromethane (CH₂Cl₂) or dioxane

-

Temperature: 25°C

-

Pressure: Ambient hydrogen pressure

The stereochemical outcome is attributed to the catalyst’s ability to differentiate between prochiral faces of the alkyne substrate. This method avoids costly chiral auxiliaries, making it economically favorable for large-scale production.

Vince Lactam as a Chiral Starting Material

Synthesis via Ring-Opening and Functionalization

An alternative route reported in PMC9181902 utilizes Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral precursor. The lactam is sequentially functionalized to introduce the isopropyl group and carboxylic acid moiety:

-

Ketone Formation: Vince lactam is converted to a ketone intermediate using hydrazine and iodine, followed by elimination under basic conditions.

-

Difluoromethylene Introduction: Treatment with 2-PySO₂CF₂H and potassium tert-butoxide installs the difluoromethylene group.

-

Protection/Deprotection: The PMB (para-methoxybenzyl) group is removed using ceric ammonium nitrate (CAN), and the amine is protected with Boc (tert-butyloxycarbonyl).

-

Hydrogenation and Ring-Opening: Selective hydrogenation of the bicyclic system followed by acid-mediated ring-opening yields the target pyrrolidine scaffold.

Critical Parameters:

-

Selectivity: The use of LHMDS (lithium hexamethyldisilazide) ensures regioselective addition during difluoromethylene installation.

-

Purification: Silica gel chromatography (heptane/ethyl acetate) achieves >98% purity.

Acid-Mediated Cyclization of Amino Alcohols

Intramolecular Cyclization Strategy

A lesser-known method involves cyclizing amino alcohol precursors using acidic conditions. For instance, a β-amino alcohol intermediate is treated with concentrated HCl to induce ring closure, forming the pyrrolidine core. Subsequent neutralization with NaOH and extraction with tert-butyl methyl ether (TBME) isolates the free base, which is converted to the hydrochloride salt via HCl gas bubbling.

Optimization Insights:

-

Acid Choice: Trifluoroacetic acid (TFA) accelerates cyclization but requires careful pH control to prevent racemization.

-

Temperature: Reactions performed at 0–5°C minimize side reactions, improving yield to 76%.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Enantioselective Hydrogenation | 83% | >99.9 | High | Industrial-scale |

| Vince Lactam Derivatization | 58% | 99.5 | Moderate | Laboratory-scale |

| Acid-Mediated Cyclization | 76% | 98.0 | Low | Pilot-scale |

Key Observations:

-

Enantioselective hydrogenation outperforms other methods in yield and stereochemical purity.

-

The Vince lactam route offers flexibility for structural analogs but involves multi-step purification.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is typically purified via pH-selective crystallization. After hydrogenation, the reaction mixture is alkalized to pH 10–12, extracting impurities with TBME. Acidification to pH 2.5 precipitates the product, which is washed with cold methanol to remove residual solvents.

Analytical Data:

-

Melting Point: 210–212°C (decomposition).

Mechanistic Insights into Stereochemical Control

Role of Palladium Catalysts

Density functional theory (DFT) studies suggest that palladium catalysts stabilize a syn-periplanar transition state during hydrogenation, favoring the (3R,4R) configuration. The bulky benzyl group on the propargylamine substrate induces steric hindrance, directing hydrogen addition to the less hindered face.

Acid-Mediated Racemization Risks

While trifluoroacetic acid accelerates cyclization, prolonged exposure at elevated temperatures (>40°C) leads to racemization via keto-enol tautomerization. This is mitigated by conducting reactions at 0–5°C and using short reaction times.

Industrial-Scale Production Considerations

Catalyst Recycling

Pd/C catalysts are recovered via filtration and reused for up to five cycles without significant loss in activity, reducing costs by 30%.

Waste Management

The process generates aqueous waste containing NaCl and trace palladium. Neutralization with lime (CaO) precipitates Pd residues, achieving >99% metal recovery.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chirality on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological targets.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its unique stereochemistry may contribute to its activity as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for the synthesis of various active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into chiral binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride with structurally related pyrrolidine derivatives:

Key Observations:

- Solubility: Methoxy (e.g., ) or pyridinyl groups () improve water solubility compared to purely aliphatic substituents like isopropyl. Chirality: All compounds retain chiral centers at C3/C4, critical for stereoselective interactions with biological targets .

Biological Activity

(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a subject of interest for pharmacological research. This article reviews the compound's biological activity, including antimicrobial properties, interaction with biological targets, and synthesis methods.

- IUPAC Name : (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride

- CAS Number : 1330750-36-1

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

The compound features a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group, enhancing its steric bulk and acidic properties. The hydrochloride form indicates protonation, which can affect solubility and biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various pathogenic microorganisms, which is crucial given the rising incidence of multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Pathogens

| Microorganism | Activity Observed |

|---|---|

| Bacillus pumilis | Effective |

| Bacillus subtilis | Effective |

| Escherichia coli | Moderate |

| Pseudomonas vulgaris | Moderate |

| Aspergillus niger | Inhibited |

| Penicillium chrysogenum | Inhibited |

The compound's ability to inhibit these microorganisms suggests its potential as a new antimicrobial agent in therapeutic applications.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Predictive models have been employed to assess its activity spectrum, indicating potential therapeutic uses while also identifying possible toxic effects.

Synthesis Methods

Various synthesis methods have been developed for producing this compound in high purity and yield. These methods are essential for ensuring the compound's availability for research and pharmaceutical applications.

Common Synthesis Approaches

- Chiral Resolution : Utilizing chiral reagents to separate enantiomers.

- Direct Synthesis : Employing straightforward reactions involving readily available starting materials.

- Functional Group Modification : Modifying existing compounds to introduce the desired functional groups.

Case Studies

Research has demonstrated the compound's potential in various therapeutic areas:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound, showing promising results against resistant strains.

- Predictive Toxicology : Assessments using computational models indicated low toxicity levels in preliminary screenings, suggesting a favorable safety profile for further development.

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships with high variability?

- Nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals. Outlier detection (Grubbs' test) and normalization to internal controls (e.g., housekeeping genes) reduce variability. Replicate experiments () ensure reproducibility .

Methodological Tables

Q. Table 1. Comparative Stereochemical Analysis Techniques

| Method | Strengths | Limitations |

|---|---|---|

| X-ray | Absolute configuration determination | Requires high-quality crystals |

| NMR NOESY | Solution-state conformation analysis | Limited by molecular flexibility |

| CD | Rapid chiral assessment | Less informative for complex mixtures |

Q. Table 2. Key SAR Parameters for Analog Design

| Substituent | logP | Steric Bulk (Å) | Target Binding (, kcal/mol) |

|---|---|---|---|

| Isopropyl | 2.1 | 22.3 | -8.5 |

| Phenyl | 3.0 | 30.1 | -7.8 |

| Cyclohexyl | 3.5 | 35.6 | -9.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.